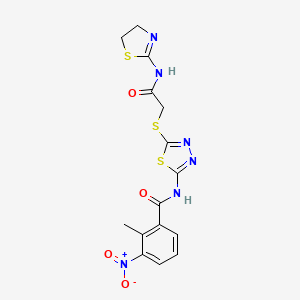

N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Description

This compound features a 1,3,4-thiadiazole core linked via a thioether bridge to a 4,5-dihydrothiazol-2-yl moiety and a 2-methyl-3-nitrobenzamide group. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its electron-deficient character and role in bioactive molecules . Its synthesis likely involves cyclization of thioamide intermediates, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name |

N-[5-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4S3/c1-8-9(3-2-4-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-5-6-26-13/h2-4H,5-7H2,1H3,(H,16,17,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMBFOWFTJVKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing thiazole moieties have been known to interact with a variety of targets, including enzymes, receptors, and biochemical pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells.

Pharmacokinetics

The solubility and stability of the compound can be influenced by the presence of the thiazole moiety.

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biological Activity

N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex compound that incorporates various bioactive moieties, particularly the 1,3,4-thiadiazole and thiazole scaffolds. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Thiadiazole and Thiazole Rings : Known for their role in various pharmacological effects.

- Nitro Group : Often associated with enhanced antimicrobial activity.

- Amino and Oxoethyl Substituents : These groups can influence solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) that suggests potent anticancer properties (Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | XX |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yloxy)acetamide | HepG2 | YY |

Note: Replace XX and YY with actual IC50 values from experimental data.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related thiadiazole derivatives have shown:

- Broad Spectrum Activity : Compounds containing thiadiazole rings exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 0.0078 |

| Bacillus subtilis | 0.0039 |

| Escherichia coli | 0.125 |

The proposed mechanisms of action for the biological activities of these compounds include:

- Inhibition of DNA Gyrase : Thiadiazole derivatives have been shown to inhibit DNA gyrase or DNA topoisomerase IV, critical enzymes for bacterial DNA replication.

- Cell Cycle Arrest : In cancer cells, these compounds may induce apoptosis through cell cycle arrest at specific phases.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole-based compounds:

- Study on Anticancer Effects : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 cells. The study concluded that structural modifications significantly enhanced anticancer activity .

- Antimicrobial Screening : A library of thiadiazole derivatives was screened against various microbial strains, revealing promising antibacterial properties comparable to standard antibiotics .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The process often includes:

- Formation of Thiazole Rings : The initial step usually involves the synthesis of thiazole rings through cyclization reactions.

- Substitution Reactions : Subsequent steps may involve nucleophilic substitutions to introduce functional groups such as nitro and amine groups.

- Final Coupling : The final product is obtained through coupling reactions that link the thiazole derivatives with benzamide structures.

This multi-step process allows for the modification of various functional groups to optimize biological activity and selectivity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Antimicrobial Activity

Studies have shown that compounds similar to N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide possess significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit antibacterial and antifungal activities with Minimum Inhibitory Concentrations (MICs) ranging from 5.8 to 93.7 μg/mL against various pathogens .

Anticancer Potential

Research indicates that thiazole-based compounds can inhibit cancer cell proliferation. For example, derivatives have shown cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Inhibitors targeting CAs are valuable in treating conditions like glaucoma and certain types of cancer. Some derivatives demonstrate IC50 values comparable to established inhibitors .

Study on Antimicrobial Activity

A detailed investigation into the antimicrobial efficacy of thiazole derivatives revealed that modifications in the chemical structure significantly affect their activity. For instance, a study highlighted that introducing electron-withdrawing groups enhances antibacterial potency .

Anticancer Research

In vitro studies have demonstrated that specific thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of the target compound with structurally related analogs:

Key Observations :

Core Heterocycle Differences: The 1,3,4-thiadiazole core (target compound) is more electron-deficient than 1,3,4-oxadiazole () due to sulfur’s lower electronegativity compared to oxygen. This may influence redox reactivity or binding to electron-rich biological targets .

Substituent Effects: The 4,5-dihydrothiazole in the target compound introduces partial saturation, increasing conformational flexibility compared to fully aromatic thiazole or oxadiazole analogs. This flexibility may enhance binding to flexible enzyme active sites .

Biological Activity Trends: Thiadiazole derivatives with piperidine side chains () exhibit AChE inhibition, suggesting that bulky substituents may enhance interactions with the enzyme’s peripheral anionic site .

Physicochemical and Pharmacokinetic Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methyl or chloro-substituted analogs, necessitating formulation adjustments for bioavailability.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | (H₂SO₄) | (AcOH) |

|---|---|---|

| Solvent | Concentrated H₂SO₄ | Glacial acetic acid |

| Temperature | 293–298 K (ambient) | Reflux (~393 K) |

| Time | 24 hours | 2 hours |

| Yield | 97.4% | 76.2% (precursor) |

| Monitoring | TLC (chloroform:acetone) | TLC |

Key Takeaway: Acidic conditions favor high yields, but reflux may shorten reaction time.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, nitro groups at ~1520 cm⁻¹) ().

- ¹H NMR : Confirms substituent integration (e.g., methyl groups at δ 1.91 ppm) and coupling patterns ().

- X-ray Diffraction : Resolves molecular geometry and confirms regioselectivity in heterocyclization ().

Basic: How can stability under varying pH or temperature be assessed?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. notes pH-dependent antimicrobial activity, implying structural sensitivity.

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures (e.g., mp = 503–504 K in ).

Advanced: How to resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR/IR with X-ray crystallography ().

- DFT Refinement : Adjust computational models (e.g., basis sets, solvent effects) to align with observed data. ICReDD’s reaction path search methods () can refine predictions.

- Kinetic Isotope Effects : Probe reaction mechanisms if tautomerism or dynamic effects cause discrepancies.

Advanced: What strategies elucidate heterocyclization mechanisms in its synthesis?

Methodological Answer:

- Intermediate Trapping : Isolate intermediates (e.g., co-crystals of 4.1 and 4.1a in ) for structural analysis.

- Kinetic Studies : Vary reactant ratios and monitor progress via LC-MS to identify rate-determining steps.

- DFT Calculations : Map energy profiles for cyclization pathways ().

Advanced: How to design pharmacological evaluations for antitumor or antimicrobial activity?

Methodological Answer:

- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., ’s benzoxazole derivatives).

- Molecular Docking : Screen against targets like EGFR or tubulin ().

- SAR Analysis : Modify substituents (e.g., nitro groups, thiadiazole rings) and correlate with bioactivity.

Advanced: How can computational modeling predict regioselectivity in derivative synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s methods in ) to identify low-energy transition states.

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites (e.g., nitro groups directing substitution).

- Machine Learning : Train models on existing regioselectivity data (e.g., ’s triazole derivatives).

Advanced: What experimental approaches validate solvent effects on reaction outcomes?

Methodological Answer:

- Solvent Screening : Test polar (DMF), aprotic (THF), and protic (EtOH) solvents. used H₂SO₄ for high polarity.

- Kamlet-Taft Parameters : Quantify solvent polarity/hydrogen bonding and correlate with yield/kinetics.

- Green Chemistry Metrics : Compare waste generation (E-factor) across solvents.

Advanced: How to address low yields in thioamide intermediates?

Methodological Answer:

- Alternative Reagents : Replace P₂S₅ with Lawesson’s reagent for better thiocarbonyl conversion ().

- Protecting Groups : Shield reactive amines during synthesis (e.g., phthalimide in ).

- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., ’s isobutyl-thiadiazole derivatives).

Advanced: Can bioactivity be linked to electronic properties of substituents?

Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents (e.g., nitro, methyl) with bioactivity.

- Electron Density Maps : Use DFT to identify regions of high electron density (e.g., thiadiazole’s sulfur atoms) for target binding.

- QSAR Models : Develop predictive models using descriptors like logP, polar surface area ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.